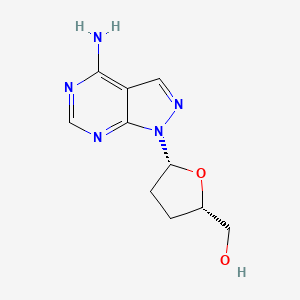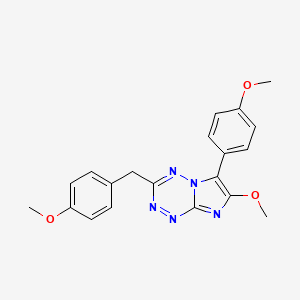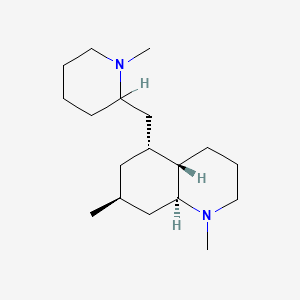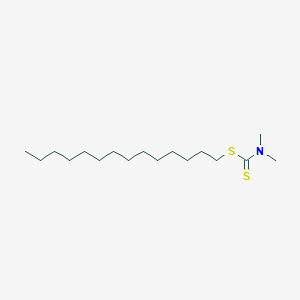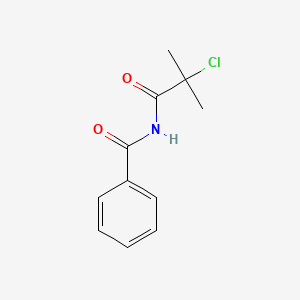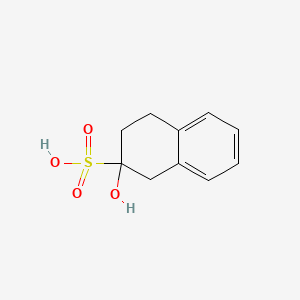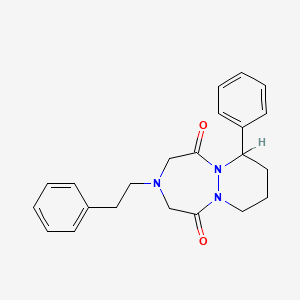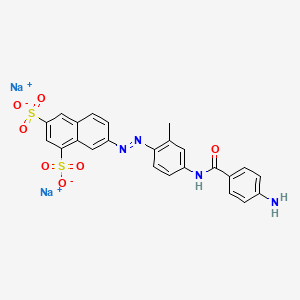
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. This compound is characterized by its naphthalene backbone, which is substituted with sulfonic acid groups and an azo linkage, making it a valuable component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl amine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: For sulfonation and neutralization, continuous flow systems are employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Products with substituted functional groups replacing the sulfonic acid groups.
科学的研究の応用
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of dyes for textiles, paper, and leather industries.
作用機序
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.
類似化合物との比較
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Amino-1,3,6-naphthalenetrisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of both azo and sulfonic acid groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility and vibrant coloration, making it particularly valuable in dye synthesis and other industrial applications.
特性
CAS番号 |
6330-82-1 |
|---|---|
分子式 |
C24H18N4Na2O7S2 |
分子量 |
584.5 g/mol |
IUPAC名 |
disodium;7-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-14-10-18(26-24(29)15-2-5-17(25)6-3-15)8-9-22(14)28-27-19-7-4-16-11-20(36(30,31)32)13-23(21(16)12-19)37(33,34)35;;/h2-13H,25H2,1H3,(H,26,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
NRADSJPKTBQUOF-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


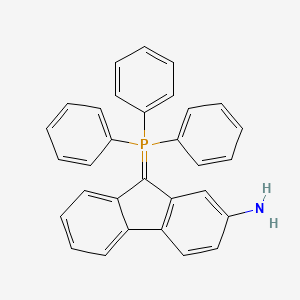

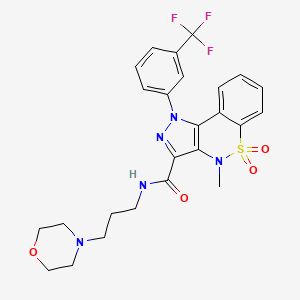
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



